4-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)butanamide
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Overview
Description
4-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)butanamide is a complex organic compound that features both sulfonamide and pyridine functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 4-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the butanamide backbone: This can be achieved through the reaction of butanoic acid with an appropriate amine under dehydrating conditions.
Introduction of the pyridin-3-ylmethyl group: This step involves the alkylation of the amide nitrogen with a pyridin-3-ylmethyl halide.
Sulfonamide formation: The final step involves the reaction of the intermediate with phenylsulfonyl chloride to form the sulfonamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogenation or alkylation can occur.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.
Scientific Research Applications
4-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes or receptors, which could make it useful in the treatment of diseases such as cancer or bacterial infections.
Biological Research: The compound can be used as a probe to study biological pathways and interactions involving sulfonamide and pyridine groups.
Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The pyridine ring can participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar compounds to 4-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)butanamide include other sulfonamide derivatives and pyridine-containing compounds. For example:
Sulfanilamide: A simpler sulfonamide compound used as an antibiotic.
Pyridine-3-sulfonamide: A compound with similar functional groups but different structural arrangement.
N-(pyridin-3-ylmethyl)butanamide: A compound lacking the sulfonamide group, which may have different biological activities.
The uniqueness of this compound lies in its combination of both sulfonamide and pyridine functionalities, which can confer distinct biological properties and potential therapeutic applications.
Properties
IUPAC Name |
4-(benzenesulfonamido)-N-(pyridin-3-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-16(18-13-14-6-4-10-17-12-14)9-5-11-19-23(21,22)15-7-2-1-3-8-15/h1-4,6-8,10,12,19H,5,9,11,13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOATYRPYWMYMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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